N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O5S and its molecular weight is 420.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Assessment
Compounds incorporating a thiadiazole moiety have been synthesized and examined as insecticidal agents against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These findings suggest that structurally similar compounds could be explored for their potential as bioactive agents in agricultural applications.
Antimicrobial Activity
Research on substituted 2-aminobenzothiazoles derivatives has demonstrated their potential in antimicrobial activities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019). This highlights the possibility of related compounds being valuable in the development of new antimicrobial agents.
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties to evaluate their suitability as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Additionally, molecular docking studies have explored their binding interactions with proteins, indicating potential in drug design and material science applications.
Anticancer Activity
Fluoro-substituted compounds have been investigated for their anti-lung cancer activities, suggesting that modifications to the molecular structure can lead to potent anticancer agents (Hammam et al., 2005). This implies the compound might also be explored for its therapeutic potentials.
Antioxidant and Anticancer Agents
Triazolo-thiadiazoles have been studied for their in vitro antioxidant properties and anticancer activities, offering insights into the development of novel therapeutic compounds (Sunil et al., 2010).
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O5S/c1-21-13-7-6-12(19)10-15(13)23(29(21,26)27)9-8-20-17(24)11-22-14-4-2-3-5-16(14)28-18(22)25/h2-7,10H,8-9,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRJKLCBJTUDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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